The synthesis of Stalevo involves the combination of its three active components through established pharmaceutical manufacturing processes. The method typically includes:
The molecular structures of the individual components in Stalevo are as follows:
These compounds exhibit distinct structural features that contribute to their pharmacological activities.
The chemical reactions involved in the action of Stalevo primarily pertain to its pharmacokinetic properties:
These reactions collectively enhance the therapeutic efficacy of Stalevo.
Stalevo operates through a multi-faceted mechanism:
This synergistic approach maximizes symptom relief while minimizing side effects associated with fluctuating dopamine levels.
The tablets are manufactured under strict quality controls to ensure consistent dosage forms across different strengths .
Stalevo is primarily used in clinical settings for managing Parkinson’s disease symptoms. Its formulation allows for:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5